Neridienone B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

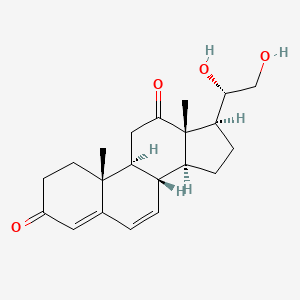

Neridienone B is a natural organic compound belonging to the diterpenoid class. It is also known as 20S,21-dihydroxypregna-4,6-diene-3,12-dione. This compound is typically isolated from the herbs of Nerium indicum Mill. It is a yellow solid with a distinctive aromatic odor and is soluble in ethanol and dichloromethane .

准备方法

Synthetic Routes and Reaction Conditions

Neridienone B is primarily obtained through extraction, separation, and purification techniques from natural sources. The process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the compound is derived from natural extraction.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the plant Nerium indicum Mill. The process includes harvesting the plant material, drying, and then using solvents to extract the compound. The extract is then purified using chromatographic techniques to obtain high-purity this compound .

化学反应分析

Types of Reactions

Neridienone B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

科学研究应用

Neridienone B has significant applications in various fields:

Chemistry: Used as a reference standard and synthetic precursor compound.

Biology: Exhibits significant leishmanicidal activity against amastigotes of Leishmania mexicana.

Medicine: Shows significant effects on calcein accumulation in multidrug-resistant human ovarian cancer cells.

Industry: Used as an intermediate and fine chemical in various industrial processes.

作用机制

Neridienone B exerts its effects through various molecular targets and pathways. It has been shown to affect calcein accumulation in multidrug-resistant human ovarian cancer cells, indicating its potential role in overcoming drug resistance. Additionally, it exhibits leishmanicidal activity by targeting the amastigotes of Leishmania mexicana .

相似化合物的比较

Neridienone B can be compared with other similar compounds such as:

Neridienone A: Another diterpenoid isolated from the same plant, exhibiting similar biological activities.

6,7-Dihydroneridienone: A structurally similar compound with potent antileishmanial activity.

This compound is unique due to its specific hydroxylation pattern and its significant biological activities, particularly its effects on multidrug-resistant cancer cells and leishmanicidal properties .

生物活性

Neridienone B is a steroid compound isolated from the plant Nerium indicum Mill., which has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a steroid and is structurally related to other compounds found in Nerium species. Its molecular formula and structure are crucial for understanding its biological interactions. The compound's specific properties include:

- Molecular Weight : 328.5 g/mol

- Chemical Formula : C21H30O3

- Solubility : Soluble in organic solvents but less soluble in water.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of breast cancer cells in vitro, with IC50 values indicating significant potency .

- Cardiotonic Effects : Similar to other compounds derived from Nerium, this compound has been noted for its digoxin-like cardiac activity, which may influence heart rate and contractility .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against a range of pathogens, making it a candidate for further investigation as a natural antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect appears to be mediated through the modulation of cyclin-dependent kinases (CDKs) .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing valuable insights into its potential applications:

-

In Vitro Studies :

- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .

- Another study highlighted its antibacterial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

-

Animal Studies :

- In murine models, this compound administration resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anti-cancer agent .

- Behavioral studies indicated that this compound may influence locomotor activity in mice, potentially reflecting its neuropharmacological effects .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Neridienone B, and what key spectroscopic data confirm its structure?

Methodological Answer: Synthetic routes for this compound typically involve multi-step organic reactions, such as aldol condensations or cycloadditions, optimized for stereochemical control. Key characterization includes:

- Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) to resolve structural ambiguities and confirm regiochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

- X-ray Crystallography: For unambiguous confirmation of absolute configuration when crystals are obtainable .

Researchers must cross-validate spectral data with literature and report deviations in reaction yields or stereochemical outcomes, ensuring reproducibility via detailed experimental protocols .

Q. What in vitro bioassay models are commonly used to assess this compound's bioactivity?

Methodological Answer: Standard in vitro models include:

- Enzyme Inhibition Assays: Dose-response curves (IC50) for target enzymes (e.g., kinases, proteases) with positive/negative controls .

- Cell-Based Assays: Cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), or gene expression (qPCR) in relevant cell lines. Ensure cell line authentication and include replicates to address biological variability .

- Data Validation: Compare results with known inhibitors and report statistical significance (e.g., p < 0.05) using ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise due to pharmacokinetic (PK) limitations or model-specific factors. Address these by:

- PK/PD Studies: Measure plasma half-life, bioavailability, and tissue distribution in animal models to identify bioavailability bottlenecks .

- Metabolite Screening: Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

- Model Optimization: Test multiple in vivo models (e.g., xenograft vs. transgenic) and correlate results with in vitro conditions (e.g., hypoxia vs. normoxia) .

Document methodological differences (e.g., dosing regimens, endpoint measurements) to isolate confounding variables .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Scaffold Modification: Systematically vary functional groups (e.g., hydroxylation, halogenation) while maintaining core structural integrity. Use computational tools (e.g., molecular docking) to prioritize synthetic targets .

- Data Consistency: Employ uniform assay conditions (e.g., pH, temperature) across derivatives to ensure comparability .

- Contradiction Analysis: If bioactivity trends contradict computational predictions, re-evaluate force fields or assay interference (e.g., compound aggregation) .

Q. How should researchers approach conflicting reports on this compound’s mechanism of action (MOA)?

Methodological Answer:

- Multi-Omics Integration: Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways .

- Genetic Knockdown/CRISPR: Validate target engagement by correlating MOA with gene knockout phenotypes .

- Meta-Analysis: Systematically review literature to identify consensus vs. outlier studies, assessing experimental rigor (e.g., sample size, controls) .

Q. Methodological Best Practices

- Reproducibility: Adhere to Beilstein Journal guidelines for experimental detail, including raw data deposition and step-by-step synthesis protocols .

- Data Contradictions: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up experiments .

- Ethical Reporting: Disclose all negative results and conflicting data to avoid publication bias .

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBLKWGLSQARQJ-BJSXQCTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。